molecular formula C35H66O6 B12665425 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate CAS No. 94200-85-8

2,3-Bis[(1-oxooctyl)oxy]propyl palmitate

Cat. No.: B12665425
CAS No.: 94200-85-8
M. Wt: 582.9 g/mol
InChI Key: DOGUBKIAUPWEJM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate typically involves the esterification of glycerol with palmitic acid and octanoic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to a temperature range of 100-150°C to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. The reaction conditions are optimized to achieve maximum conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(1-oxooctyl)oxy]propyl palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Glycerol, palmitic acid, and octanoic acid.

    Oxidation: Carboxylic acids and other oxygenated products.

    Reduction: Alcohols.

Scientific Research Applications

2,3-Bis[(1-oxooctyl)oxy]propyl palmitate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its use in topical formulations and as an emollient in skincare products.

    Industry: Utilized in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of 2,3-Bis[(1-oxooctyl)oxy]propyl palmitate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The ester bonds can also be hydrolyzed by enzymes, releasing the constituent fatty acids, which can participate in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis[(1-oxooctyl)oxy]propyl stearate
  • 2,3-Bis[(1-oxooctyl)oxy]propyl myristate
  • 2,3-Bis[(1-oxooctyl)oxy]propyl laurate

Uniqueness

2,3-Bis[(1-oxooctyl)oxy]propyl palmitate is unique due to its specific combination of palmitic acid and octanoic acid esters. This combination imparts distinct physicochemical properties, such as melting point, solubility, and hydrophobicity, making it suitable for specific applications in cosmetics, pharmaceuticals, and industrial formulations .

Properties

CAS No.

94200-85-8

Molecular Formula

C35H66O6

Molecular Weight

582.9 g/mol

IUPAC Name

2,3-di(octanoyloxy)propyl hexadecanoate

InChI

InChI=1S/C35H66O6/c1-4-7-10-13-14-15-16-17-18-19-20-23-25-28-34(37)40-31-32(41-35(38)29-26-22-12-9-6-3)30-39-33(36)27-24-21-11-8-5-2/h32H,4-31H2,1-3H3

InChI Key

DOGUBKIAUPWEJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Origin of Product

United States

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